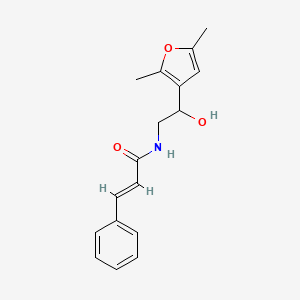

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.343. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with related compounds.

Structural Features and Synthesis

This compound combines a cinnamamide backbone with a furan ring and a hydroxyethyl group , which may enhance its biological interactions. The synthesis typically involves the reaction between 2,5-dimethylfuran-3-carboxaldehyde and cinnamamide under basic conditions (e.g., sodium hydroxide) in solvents like ethanol or methanol to yield optimal results.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

-

Antioxidant Activity :

- Compounds with similar structures have been shown to activate the Nrf2 pathway, which is essential for cellular defense against oxidative stress.

- The antioxidant properties are attributed to the furan and hydroxyethyl functionalities that facilitate interactions with free radicals.

- Anti-inflammatory Effects :

- Anticancer Potential :

Comparative Data Table

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Furan ring + hydroxyethyl group | Antioxidant, anti-inflammatory, anticancer | Dual functionality enhances activity |

| N,N-Bis(2-hydroxyethyl)cinnamamide | Two hydroxyethyl groups | Antioxidant properties | Enhanced solubility |

| 4-Acetylcinnamamide | Acetyl group at position 4 | Anticancer activity | Simple structure allows modification |

| N-Phenylcinnamamide | Phenyl group substitution | Anti-inflammatory effects | Known for specific receptor interactions |

Anticonvulsant Activity

A study on related cinnamamide derivatives demonstrated significant anticonvulsant activity using the maximal electroshock (MES) test. Compounds similar to this compound exhibited effective doses with favorable protective indices compared to established antiepileptic drugs like carbamazepine .

Antimicrobial Evaluation

This compound has shown potential antimicrobial activity against various pathogens including Staphylococcus aureus and methicillin-resistant strains (MRSA). The compound's structure may enhance its efficacy against biofilm formation associated with these bacteria .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity revealed that related compounds displayed low IC50 values against cancer cell lines while maintaining low toxicity profiles. This suggests that this compound could be explored further for its therapeutic potential in oncology .

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Activity

Research indicates that derivatives of cinnamamide, including N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cinnamamide, exhibit significant antioxidant properties. These compounds can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress. A study demonstrated that specific cinnamamide derivatives led to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and hemeoxygenase-1 in HepG2 cells, showcasing their potential as protective agents against oxidative damage .

Anti-cancer Properties

Cinnamamide derivatives have been investigated for their anticancer effects. For instance, this compound has shown promise in inducing apoptosis in various cancer cell lines. In vitro studies using pancreatic cancer cell lines revealed that treatment with related compounds resulted in G2/M cell cycle arrest and increased caspase-3 activity, indicating the induction of programmed cell death . The structure-activity relationship suggests that modifications to the cinnamamide structure can enhance its efficacy against cancer cells.

Neuroprotection

Potential Neuroprotective Effects

The compound's ability to modulate oxidative stress pathways suggests its potential in neuroprotection. The activation of the Nrf2 pathway by cinnamamide derivatives may help protect neuronal cells from damage associated with neurodegenerative diseases. Studies have indicated that compounds promoting Nrf2 activation can reduce inflammation and oxidative stress in neuronal tissues, making them candidates for further research in neurodegenerative disorders .

Chemical Synthesis and Development

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound's synthesis typically includes the condensation of 2,5-dimethylfuran with appropriate hydroxyethyl and cinnamic acid derivatives. Researchers are exploring various synthetic methodologies to improve efficiency and scalability for pharmaceutical applications .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Propriétés

IUPAC Name |

(E)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-10-15(13(2)21-12)16(19)11-18-17(20)9-8-14-6-4-3-5-7-14/h3-10,16,19H,11H2,1-2H3,(H,18,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJRKDOJMZUMDQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.